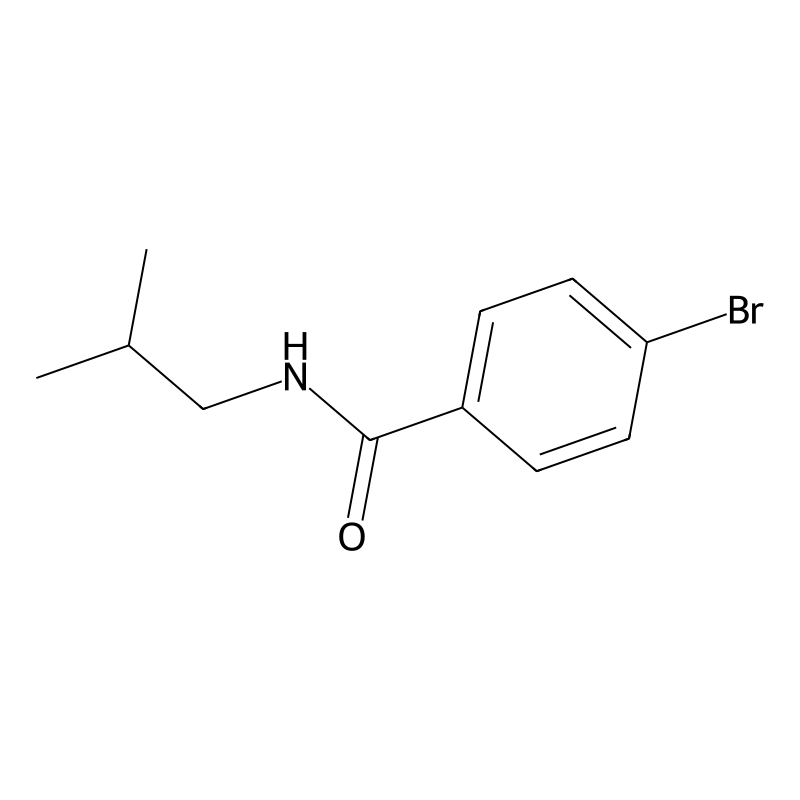

4-bromo-N-isobutylbenzamide

Content Navigation

4-bromo-N-isobutylbenzamide solves solubility and handling limitations of traditional benzamide building blocks.

- N-isobutyl group ensures high organic solubility, enabling automated parallel synthesis and solution-phase reactions.

- 4-Bromo handle enables mild Suzuki and Buchwald couplings with high functional group tolerance, outperforming chloro analogs.

- ≥97% purity with strict batch consistency, ensuring reproducible results in lead optimization.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

4-bromo-N-isobutylbenzamide is a substituted aromatic amide that serves as a bifunctional synthetic building block. The 4-bromo group provides a reactive site for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. The N-isobutylbenzamide core is a recognized scaffold in medicinal chemistry, with the N-isobutyl group modulating solubility, lipophilicity, and steric interactions with biological targets, distinguishing it from unsubstituted or differently substituted analogs.

Research Fit

Substituting 4-bromo-N-isobutylbenzamide with seemingly similar analogs introduces significant process and performance risks. Replacing the 4-bromo group with a 4-chloro group necessitates harsher reaction conditions for cross-coupling, potentially lowering yields and compatibility with sensitive functional groups. Swapping the N-isobutyl group for an N-H (as in 4-bromobenzamide) drastically reduces solubility in common organic solvents due to strong intermolecular hydrogen bonding, complicating solution-phase reactions, purification, and handling. Altering the alkyl chain (e.g., to N-propyl or N-tert-butyl) modifies the compound's steric profile and lipophilicity, which can critically impact its binding affinity in biological screens or its crystallization properties.

Substitution Risk

Meta-bromo substitution alters coupling product geometry and may affect SAR interpretation.

Chloro analog reduces cross-coupling reactivity due to stronger C–Cl bond; reactivity profile may differ.

N-tert-Butyl variant limits conformational sampling (1 rotatable bond vs. isobutyl), altering library diversity.

Enhanced Cross-Coupling Reactivity

The carbon-bromine (C-Br) bond is inherently more reactive than a carbon-chlorine (C-Cl) bond in standard palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the use of milder reaction conditions, lower catalyst loadings, and often results in higher yields and faster reaction times. For example, the synthesis of complex pharmaceutical agents like Enzalutamide relies on a bromo-functionalized benzamide intermediate to ensure efficient construction of the final molecule. Procuring the 4-bromo analog over a 4-chloro version is a direct investment in process efficiency and reliability.

| Evidence Dimension | Chemical Bond Reactivity in Pd-Catalyzed Cross-Coupling |

| Target Compound Data | Aryl Bromide (C-Br): High reactivity, enabling milder conditions. |

| Comparator Or Baseline | Aryl Chloride (C-Cl): Lower reactivity, often requiring harsher conditions, specialized catalysts, or resulting in lower yields. |

| Quantified Difference | Qualitatively higher reactivity leading to improved process parameters (e.g., temperature, time, yield). |

| Conditions | Standard Palladium-catalyzed cross-coupling reaction conditions. |

For synthesis applications, choosing the bromo-derivative can significantly improve process efficiency, yield, and reliability, justifying a potential cost difference over the chloro-analog.

Improved Solubility and Handling

The N-isobutyl group prevents the formation of strong intermolecular N-H···O hydrogen bonds that characterize primary amides like 4-bromobenzamide. This structural modification significantly lowers the melting point and increases solubility in a wider range of organic solvents. The parent compound, 4-bromobenzamide, has a high melting point of 190-193 °C, characteristic of a hydrogen-bonded solid lattice, which limits its utility in solution-phase chemistry. The N-isobutyl analog is expected to have a much lower melting point and enhanced solubility, making it more suitable for high-throughput screening, library synthesis, and process scale-up where handling solids with poor solubility is a major liability.

| Evidence Dimension | Melting Point (as an indicator of intermolecular forces and solubility) |

| Target Compound Data | N-isobutyl substitution disrupts hydrogen bonding, leading to an expected lower melting point and higher organic solvent solubility. |

| Comparator Or Baseline | 4-bromobenzamide (N-H analog): 190-193 °C |

| Quantified Difference | Significant reduction in melting point and increase in solubility compared to the primary amide. |

| Conditions | Solid-state physical property. |

Improved solubility simplifies reaction setup, purification, and formulation, making this compound a more practical choice for solution-phase synthesis and screening over its N-H analog.

Enabling SAR Scaffold

The benzamide scaffold is a privileged structure in medicinal chemistry, notably in the development of enzyme inhibitors such as those for Histone Deacetylases (HDACs). The N-substituent plays a critical role in defining the molecule's interaction with the target protein and its overall pharmacokinetic properties. The N-isobutyl group provides a specific combination of moderate lipophilicity and steric bulk that is distinct from smaller (e.g., methyl) or larger/more complex substituents. Procuring this specific analog allows researchers to systematically probe the N-substituent pocket of a target protein, making it an essential component for any rational SAR campaign.

| Evidence Dimension | Structural role in biological activity |

| Target Compound Data | N-isobutyl group offers a specific steric and lipophilic profile for SAR studies. |

| Comparator Or Baseline | Other N-alkylbenzamides or unsubstituted benzamides, which would probe different regions or properties of a target's binding site. |

| Quantified Difference | Provides a unique data point in an SAR study compared to other analogs. |

| Conditions | General context of medicinal chemistry and structure-activity relationship (SAR) studies. |

This compound is the right choice for systematically exploring how alkyl chain branching and lipophilicity affect target binding and cellular activity.

Palladium-Catalyzed Synthesis Precursor

Ideal for synthetic routes requiring a reliable and reactive aryl halide for cross-coupling reactions under mild conditions. Its predictable reactivity makes it a preferred choice over less reactive chloro-analogs for constructing complex molecules with sensitive functional groups.

Solution-Phase Library Synthesis Building Block

Where high solubility in common organic solvents is critical for efficiency. Its N-isobutyl group prevents the handling and solubility issues associated with the parent 4-bromobenzamide, making it highly suitable for automated parallel synthesis and high-throughput screening workflows.

Medicinal Chemistry SAR Scaffold

For research programs targeting enzymes or receptors where benzamide scaffolds are active. This compound allows for the specific evaluation of an N-isobutyl group's contribution to potency and selectivity, providing a crucial data point when compared against other N-alkylated or unsubstituted analogs.

Application Fit Matrix

XLogP3

Wikipedia

Explore Compound Types